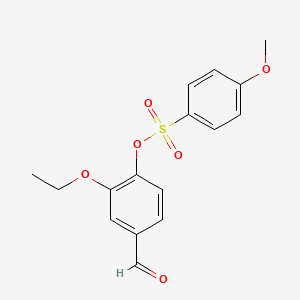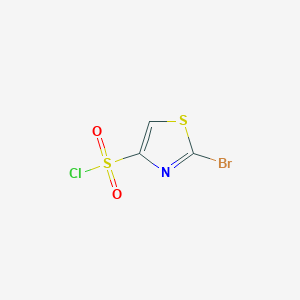
2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C16H16O6S . It has an average mass of 336.360 Da and a monoisotopic mass of 336.066772 Da .
Synthesis Analysis
The compound can be synthesized through a series of chemical reactions. For instance, a biologically active 1,2,4-triazole Schiff base can be obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various spectroscopic techniques. The vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and other molecular characteristics can be determined via optimized structural parameters .Chemical Reactions Analysis
The chemical reactivity of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be studied through various chemical reactions. For example, it can be involved in the synthesis of a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques. For instance, its melting point is between 103-104 degrees Celsius .Applications De Recherche Scientifique
Noncovalent Interactions in Supramolecular Structures
Research has shown that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, along with similar compounds, plays a significant role in the study of noncovalent interactions in supramolecular architectures. These interactions, including halogen-bonding, are crucial for understanding and rationalizing solid-state crystal structures. Such studies have utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions, confirming their relevance and stabilizing nature (Andleeb et al., 2018).
Intramolecular Nucleophilic Catalysis
In another research, methanolysis of derivatives of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate was studied, providing evidence for the catalytic involvement of the neighboring aldehyde carbonyl group. This research contributes to understanding the mechanisms of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).
Potential Anti-HBV Agents
A significant application in the field of medicine is the development of paeonol-phenylsulfonyl derivatives from 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate for treating Hepatitis B virus (HBV) infections. Research in this area has led to the identification of compounds with potent antiviral effects against HBV, contributing valuable information to the development of antiviral medicines (Huang et al., 2016).
Monitoring Aldol Reactions
In the field of organic chemistry, a fluorogenic aldehyde derivative of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has been developed for monitoring the progress of aldol reactions. This compound increases fluorescence upon reaction, aiding in the study and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).
Creation of Covalent Organic Frameworks
In materials science, 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has contributed to the creation of new covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, displaying excellent chemical and thermal stability, and are permanently porous. Such materials expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHLFBNCGPBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)




![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


